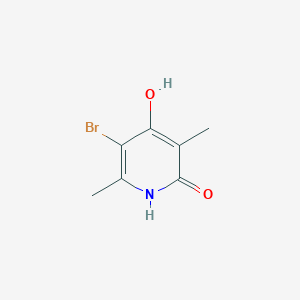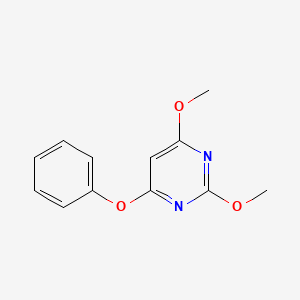
2-(Benzylamino)-N-cyclopropylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Benzylamino)-N-cyclopropylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzylamino group attached to a benzamide structure, with a cyclopropyl group attached to the nitrogen atom of the benzamide
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylamino)-N-cyclopropylbenzamide typically involves the reaction of benzylamine with N-cyclopropylbenzamide. The reaction can be carried out under mild conditions using a suitable solvent such as ethanol or methanol. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts such as palladium or platinum can also enhance the efficiency of the reaction.
Análisis De Reacciones Químicas
Types of Reactions
2-(Benzylamino)-N-cyclopropylbenzamide can undergo various types of chemical reactions, including:
Oxidation: The benzylamino group can be oxidized to form corresponding benzylamine oxides.
Reduction: The benzamide group can be reduced to form the corresponding amine.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Benzylamine oxides.
Reduction: Corresponding amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential use as a therapeutic agent in the treatment of diseases such as Alzheimer’s and diabetes
Industry: It can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(Benzylamino)-N-cyclopropylbenzamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, leading to increased levels of acetylcholine in the brain . This can have therapeutic implications for diseases such as Alzheimer’s.
Comparación Con Compuestos Similares
2-(Benzylamino)-N-cyclopropylbenzamide can be compared with other similar compounds such as:
2-(Benzylamino)-1,4-naphthoquinone: This compound has similar structural features but differs in its chemical reactivity and applications.
N-(2-(Benzylamino)ethyl)-4-(naphthalene-1-sulfonamido)benzamide: This compound has been studied for its potential use in the treatment of Alzheimer’s and diabetes.
Propiedades
Fórmula molecular |
C17H18N2O |
|---|---|
Peso molecular |
266.34 g/mol |
Nombre IUPAC |
2-(benzylamino)-N-cyclopropylbenzamide |
InChI |
InChI=1S/C17H18N2O/c20-17(19-14-10-11-14)15-8-4-5-9-16(15)18-12-13-6-2-1-3-7-13/h1-9,14,18H,10-12H2,(H,19,20) |
Clave InChI |
IDTMNAYJFOONMD-UHFFFAOYSA-N |
SMILES canónico |
C1CC1NC(=O)C2=CC=CC=C2NCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


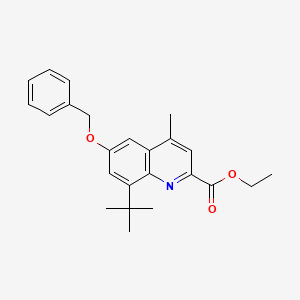
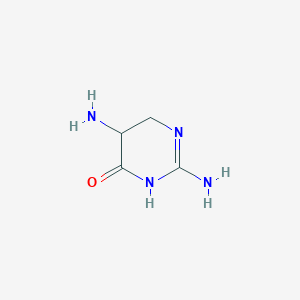
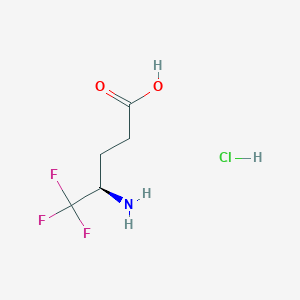

![1H,1'H-[2,3'-Biindole]-2',3-diol](/img/structure/B13100125.png)
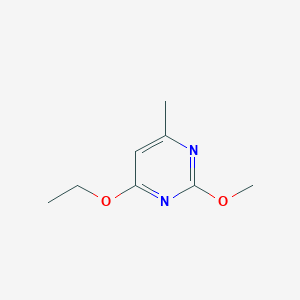
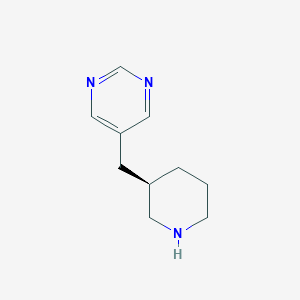
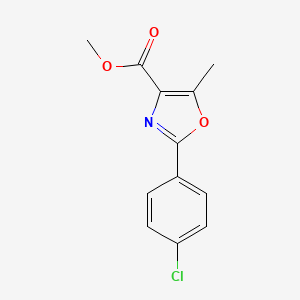
![9-([1,1'-Biphenyl]-4-yl)-10-(4-(4-phenylnaphthalen-1-yl)phenyl)anthracene](/img/structure/B13100158.png)
![5-tert-Butyl[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(2H)-one](/img/structure/B13100172.png)

